2-(Benzylsulfanyl)-N-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Overview
Description
2-(Benzylsulfanyl)-N-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 2-(Benzylsulfanyl)-N-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common methods include the use of palladium-catalyzed coupling reactions and cyclization steps .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group.
Cyclization: The spirocyclic structure allows for interesting cyclization reactions under specific conditions.
Scientific Research Applications
2-(Benzylsulfanyl)-N-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique binding interactions, which can lead to specific biological effects. Pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules with different substituents. For example:
7,9-di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound has a similar spirocyclic core but different functional groups.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives: These compounds have been studied for their antitumor activity and share structural similarities.
The uniqueness of 2-(Benzylsulfanyl)-N-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide lies in its specific substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-benzylsulfanyl-N-(3,4-dimethylphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4OS/c1-21-13-14-25(19-22(21)2)30-28(34)33-17-15-29(16-18-33)31-26(24-11-7-4-8-12-24)27(32-29)35-20-23-9-5-3-6-10-23/h3-14,19H,15-18,20H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNGSIQVYMWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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